![molecular formula C7H13NO2 B2709464 4-(2-Hydroxyethyl)piperidin-2-one CAS No. 1781891-30-2](/img/structure/B2709464.png)
4-(2-Hydroxyethyl)piperidin-2-one
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Overview
Description
“4-(2-Hydroxyethyl)piperidin-2-one” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a topic of interest in recent scientific literature . Various methods have been developed for the synthesis of substituted piperidines, which is an important task of modern organic chemistry . These methods include intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular structure of “4-(2-Hydroxyethyl)piperidin-2-one” would be similar, with the addition of a hydroxyethyl group .Chemical Reactions Analysis
Piperidines undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The method proposed by the authors combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .Scientific Research Applications
Organocatalysis and Chemical Synthesis
HEP derivatives participate in various chemical reactions, including cyclization, annulation, and multicomponent reactions. Researchers have employed HEP-based catalysts for:
- One-Pot Reactions : HEP facilitates the one-pot functionalization of unsaturated intermediates, streamlining synthetic pathways .
Materials Science and Polymer Chemistry
HEP-based compounds find applications in materials science:
- Conductive Polymers : Incorporating HEP derivatives into conductive polymer structures enhances their properties .
Bioconjugation and Bioorthogonal Chemistry
HEP’s hydroxyl group allows for bioconjugation:
Future Directions
Piperidines and their derivatives continue to be a significant area of research in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future directions may include the discovery and biological evaluation of potential drugs containing piperidine moiety .
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which include 4-(2-hydroxyethyl)piperidin-2-one, are present in more than twenty classes of pharmaceuticals . This suggests that the compound may interact with a wide range of biological targets.
Mode of Action
Piperidine derivatives are known to undergo various intra- and intermolecular reactions, leading to the formation of various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These reactions could potentially influence the interaction of 4-(2-Hydroxyethyl)piperidin-2-one with its targets.
Biochemical Pathways
Piperidine derivatives are known to play a significant role in the pharmaceutical industry, suggesting that they may interact with and influence a variety of biochemical pathways .
Result of Action
Given the wide range of pharmaceutical applications of piperidine derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular level .
properties
IUPAC Name |
4-(2-hydroxyethyl)piperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c9-4-2-6-1-3-8-7(10)5-6/h6,9H,1-5H2,(H,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZPVWMSXIZHRSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)CC1CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Hydroxyethyl)piperidin-2-one | |
CAS RN |
1781891-30-2 |
Source
|
Record name | 4-(2-hydroxyethyl)piperidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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